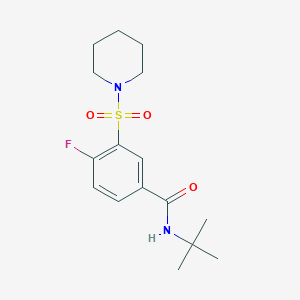![molecular formula C16H15N3O2 B5108221 1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108221.png)
1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione, also known as PPAP, is a synthetic compound that has gained considerable attention in the scientific community for its potential as a cognitive enhancer. PPAP belongs to the class of compounds known as pyrrolidinones and is structurally similar to the well-known nootropic drug, piracetam.
Wirkmechanismus
The exact mechanism of action of 1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione is not yet fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine. 1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione may also enhance the function of the brain's cholinergic system, which is involved in learning and memory.
Biochemical and Physiological Effects:
1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects, including increased levels of dopamine and acetylcholine in the brain, increased blood flow to the brain, and enhanced glucose metabolism. 1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has also been shown to have antioxidant properties and may help to protect the brain from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has several advantages for use in laboratory experiments, including its ease of synthesis, low toxicity, and high potency. However, one limitation of 1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione is its relatively short half-life, which may make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione, including further studies on its mechanism of action, its potential therapeutic applications in the treatment of neurodegenerative diseases, and its use as a cognitive enhancer in healthy individuals. Additionally, research could be conducted to investigate the safety and long-term effects of 1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione use.
Synthesemethoden
1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the reaction of 4-pyridinylmethylamine with 1-phenyl-2,5-pyrrolidinedione in the presence of a catalyst. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has been the subject of numerous scientific studies, particularly in the field of cognitive enhancement. Studies have shown that 1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has the ability to improve memory, increase focus and attention, and enhance overall cognitive function. 1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-phenyl-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-15-10-14(18-11-12-6-8-17-9-7-12)16(21)19(15)13-4-2-1-3-5-13/h1-9,14,18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEUTQWKOOZXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-{[4-(aminosulfonyl)phenyl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5108151.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide](/img/structure/B5108158.png)
![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5108161.png)
![isobutyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5108179.png)
![1-cyclohexyl-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5108192.png)
![ethyl 5-{[(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5108200.png)
![11-(2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5108202.png)
![1-(4-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5108209.png)
![1-(3-chlorophenyl)-4-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5108219.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5108238.png)
![N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5108253.png)
![4-(2-methoxyethoxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5108260.png)
![2-[{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(methyl)amino]ethanol](/img/structure/B5108265.png)